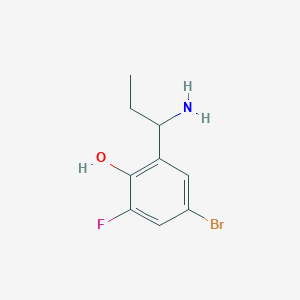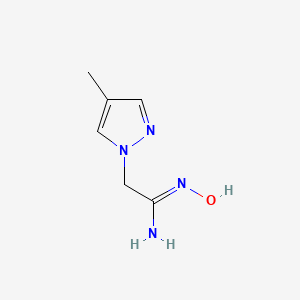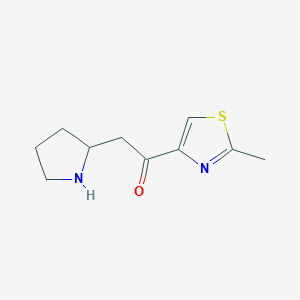![molecular formula C11H17N3 B13300901 3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13300901.png)
3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with a molecular formula of C11H17N3. This compound is characterized by a pyrazolo[4,3-c]pyridine core structure with a cyclopentyl group attached. It is primarily used for research purposes and has shown potential in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate, which then undergoes cyclization with a suitable pyridine derivative . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with additional triazole rings, offering different biological activities.
Uniqueness
3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is unique due to its specific cyclopentyl substitution, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of selectivity and potency in various applications.
Propiedades
Fórmula molecular |
C11H17N3 |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
3-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C11H17N3/c1-2-4-8(3-1)11-9-7-12-6-5-10(9)13-14-11/h8,12H,1-7H2,(H,13,14) |
Clave InChI |
OJAWFIVSCZSKJD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=NNC3=C2CNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B13300845.png)
![(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13300849.png)

![8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13300862.png)
amine](/img/structure/B13300865.png)




![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13300883.png)

![N-[(3,4-dibromophenyl)methyl]cyclopropanamine](/img/structure/B13300900.png)
![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13300902.png)
